N-(4-Chlorophenyl)-N'-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea
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Overview
Description
N-(4-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea typically involves the reaction of 4-chloroaniline with 2-methyl-5,6-dihydro-1,4-oxathiin-3-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)thiourea: Similar structure but with a thiourea linkage.
N-(4-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
The uniqueness of N-(4-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
88258-77-9 |
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Molecular Formula |
C12H13ClN2O2S |
Molecular Weight |
284.76 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)urea |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-11(18-7-6-17-8)15-12(16)14-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H2,14,15,16) |
InChI Key |
QYFGNMVQLYYZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCCO1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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